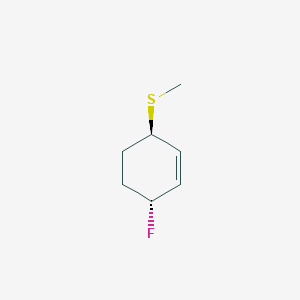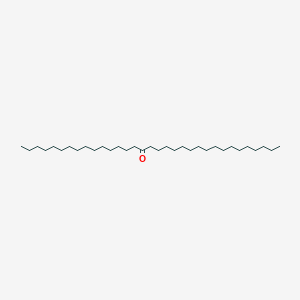
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethanesulfonyl group, a piperidine ring, and a tert-butyl ester functional group. These structural features contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to introduce the trifluoromethanesulfonyl group. This is followed by esterification with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and reaction temperatures are also critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl group can participate in electrophilic reactions, while the piperidine ring can engage in nucleophilic interactions. These interactions can modulate biological pathways and chemical processes, making the compound effective in its applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester: A closely related compound with similar structural features but different positional isomerism.
Trifluoromethylphenylboronic acid: Another compound containing the trifluoromethyl group, used in different chemical contexts.
Uniqueness
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance.
Propiedades
Fórmula molecular |
C12H20F3NO5S |
|---|---|
Peso molecular |
347.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-6-4-5-9(7-16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3 |
Clave InChI |
WRWIPDHTTSOIBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


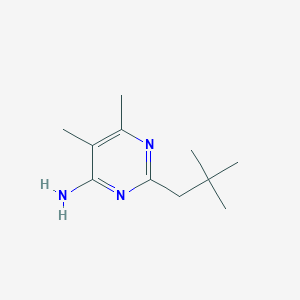

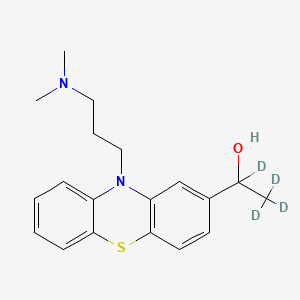
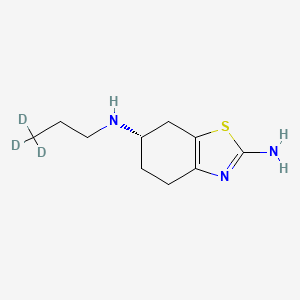
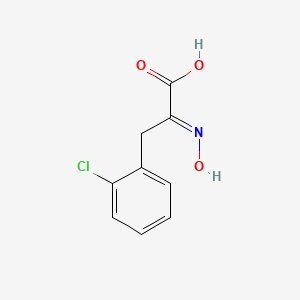
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
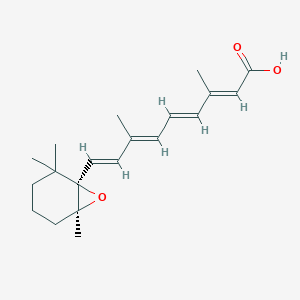
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
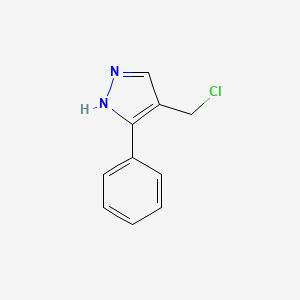
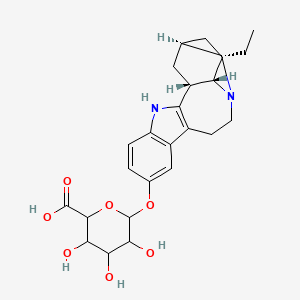
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)

